molecular formula C18H20N8O3S B2694083 ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate CAS No. 1797902-97-6

ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate

Cat. No.: B2694083
CAS No.: 1797902-97-6
M. Wt: 428.47
InChI Key: XGXAFPXDKLTFFB-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H20N8O3S and its molecular weight is 428.47. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antituberculosis Activity

Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate and its derivatives have been studied extensively for their antibacterial and antituberculosis activities. For instance, a study by Jeankumar et al. (2013) explored ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as inhibitors of Mycobacterium tuberculosis DNA gyrase, demonstrating significant activity against this pathogen (Jeankumar et al., 2013).

Synthesis of Hybrid Molecules with Antimicrobial Properties

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei have been synthesized and shown to possess antimicrobial properties. This was evidenced in a study by Başoğlu et al. (2013), where these compounds demonstrated good to moderate antimicrobial activity (Başoğlu et al., 2013).

Antimicrobial and Antioxidant Activities

The synthesis and biological evaluation of novel benzothiazole derivatives have been reported, with a focus on antimicrobial and antioxidant activities. Bhoi et al. (2016) synthesized ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives and found them to have notable antibacterial and antioxidant properties (Bhoi et al., 2016).

Insecticidal Activity

The compound and its derivatives have also been explored for insecticidal properties. A study by Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against Spodoptera littoralis (Fadda et al., 2017).

Analgesic and Antiparkinsonian Activities

Additionally, derivatives of this compound have been examined for their potential analgesic and antiparkinsonian activities. A study by Amr et al. (2008) synthesized a series of substituted pyridine derivatives and found that many exhibited promising analgesic and antiparkinsonian activities (Amr et al., 2008).

Antimicrobial Evaluation

The novel heterocyclic compounds containing a sulfonamido moiety synthesized from this compound derivatives have been evaluated for their antibacterial properties. Azab et al. (2013) found that several of these compounds exhibited high antibacterial activities (Azab et al., 2013).

Properties

IUPAC Name

ethyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O3S/c1-2-29-17(28)13-9-30-18(21-13)22-16(27)12-5-7-25(8-6-12)14-3-4-15(24-23-14)26-11-19-10-20-26/h3-4,9-12H,2,5-8H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXAFPXDKLTFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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